molecular formula C14H23IO3 B6212393 ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2731009-94-0

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6212393
CAS No.: 2731009-94-0
M. Wt: 366.2
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Description

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Properties

CAS No.

2731009-94-0

Molecular Formula

C14H23IO3

Molecular Weight

366.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure may interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Uniqueness

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[222]octane-4-carboxylate is unique due to its specific substituents and bicyclic structure, which confer distinct chemical and biological properties

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